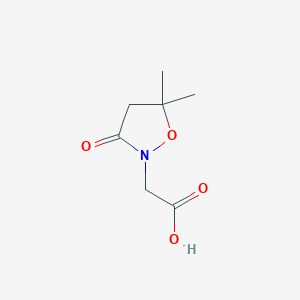

2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

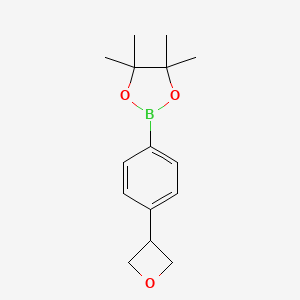

“2-(5,5-Dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid”, also known as DOAA, is a pharmaceutical intermediate used in the drug development process. It has a molecular weight of 173.17 .

Molecular Structure Analysis

The IUPAC name for this compound is “2-(5,5-dimethyl-3-oxoisoxazolidin-2-yl)acetic acid” and its InChI code is "1S/C7H11NO4/c1-7(2)3-5(9)8(12-7)4-6(10)11/h3-4H2,1-2H3,(H,10,11)" . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- The compound is used as an intermediate in the synthesis of various natural and nonnatural α-amino acids and their derivatives (Burger et al., 1992).

- It also plays a role in the improved synthesis of 3H-1,3-oxazol-2-one, which is valuable for various chemical reactions (Tavernier et al., 2010).

Biochemistry and Molecular Structures

- The compound is explored for constructing beta-pseudopeptide foldamers, which have potential applications in biological systems (Luppi et al., 2004).

- A series of derivatives have been synthesized and evaluated for anti-inflammatory properties, indicating its potential in pharmaceutical applications (Nikalje et al., 2015).

- The compound's derivatives are also explored in asymmetric aminohydroxylation for chiral oxazolidin-2-ones, which are important in pharmaceutical chemistry (Barta et al., 2000).

Medicinal Chemistry

- It's involved in the discovery of novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, highlighting its role in developing safer antibacterial drugs (Reck et al., 2005).

- The compound has applications in synthesizing novel aldose reductase inhibitors, indicating its importance in drug development for diabetic complications (Ali et al., 2012).

Chemical Reactions and Catalysis

- It's used in the synthesis of oxazolidin-2-ones via tandem cyclization, highlighting its versatility in chemical synthesis (Sekine et al., 2015).

- The compound also finds use in the study of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in a series of oxazolidinecarbohydrazides (Nogueira et al., 2015).

Miscellaneous Applications

- Its derivatives are used in Lewis Acid-Promoted Atom-Transfer Free Radical Additions, contributing to the field of organic synthesis (Mero and Porter, 1999).

- Research into cyclic aminooxycarbenes involving oxazolidin-2-ylidenes, of which this compound is a variant, is notable for its contribution to nucleophilic carbene chemistry (Couture and Warkentin, 1997).

Wirkmechanismus

The mechanism of action for this compound is not specified in the retrieved data. As it’s a pharmaceutical intermediate, its mechanism of action would likely depend on the specific drug it’s used to produce.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

2-(5,5-dimethyl-3-oxo-1,2-oxazolidin-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-7(2)3-5(9)8(12-7)4-6(10)11/h3-4H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFGUSTYEPVTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(O1)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

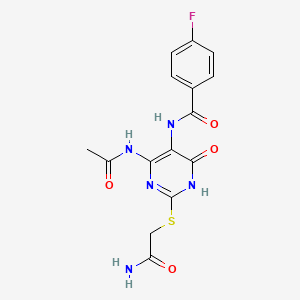

![6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid](/img/structure/B2599754.png)

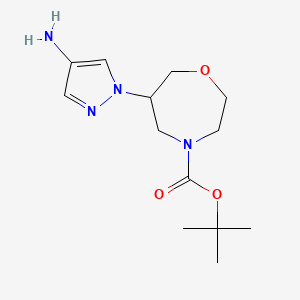

![N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599760.png)

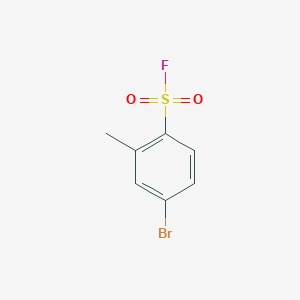

![[(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2599762.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2599769.png)